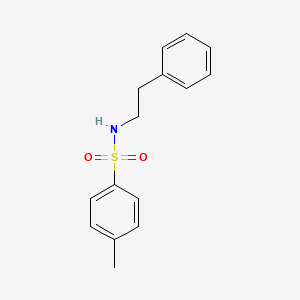

N-Phenethyl-p-toluenesulfonamide

Descripción general

Descripción

N-Phenethyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Phenethyl-p-toluenesulfonamide (NPTSA) is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and toxicity assessments. This article reviews the biological activity of NPTSA, focusing on its pharmacological properties, toxicological profile, and molecular mechanisms of action.

Chemical Structure and Properties

NPTSA is characterized by the presence of a phenethyl group attached to the p-toluenesulfonamide moiety, which contributes to its lipophilicity and ability to penetrate biological membranes. Its molecular formula is C₁₃H₁₅NO₂S, and it exhibits properties typical of sulfonamide compounds, including antibacterial and anti-inflammatory activities.

1. Anticancer Activity

NPTSA has been investigated for its anticancer properties. Studies indicate that p-toluenesulfonamide derivatives can inhibit tumor cell growth through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Research shows that NPTSA can interfere with the proliferation of cancer cells, including those from tongue squamous cell carcinoma and non-small cell lung cancer. In vitro studies have demonstrated significant cytotoxic effects against these cancer cell lines .

- Molecular Mechanisms : Molecular docking studies suggest that NPTSA binds to key proteins involved in cancer cell metabolism and proliferation, such as skeletal muscle myosin II subfragment 1 (S1) and v-type proton ATPase. These interactions may alter ATPase activity, which is crucial for energy production in rapidly dividing cells .

2. Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and NPTSA is no exception. It has demonstrated efficacy against various bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth and replication.

1. Acute Toxicity

Toxicity assessments conducted on animal models indicate that NPTSA exhibits relatively low acute toxicity. The median lethal dose (LD50) in rats has been reported to be greater than 2000 mg/kg body weight, suggesting a favorable safety profile for therapeutic applications .

2. Repeated Dose Toxicity

Long-term exposure studies have indicated potential risks associated with repeated doses of NPTSA:

- NOAEL (No Observed Adverse Effect Level) : The NOAEL for repeated dose toxicity has been established at 20 mg/kg body weight/day based on observed clinical signs and liver effects in animal studies .

- Histopathological Changes : Significant changes have been noted in liver histology after prolonged exposure, including cellular infiltration and fibrosis .

Case Studies

Several case studies highlight the biological activity of NPTSA:

- A study involving zebrafish larvae assessed neurotoxicity and cardiotoxicity following exposure to NPTSA. Results showed altered locomotor activity and minor cardiovascular effects at sublethal concentrations, emphasizing the compound's potential impact on neural development .

- In a clinical trial context, local injections of p-toluenesulfonamide derivatives have shown promise in treating specific cancers, indicating a need for further investigation into their therapeutic applications .

Summary of Findings

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits tumor cell proliferation; interacts with key metabolic proteins. |

| Antimicrobial Activity | Effective against various bacterial strains; inhibits folic acid synthesis. |

| Acute Toxicity | LD50 > 2000 mg/kg; low acute toxicity profile observed in animal studies. |

| Repeated Dose Toxicity | NOAEL at 20 mg/kg/day; potential liver effects noted with prolonged exposure. |

| Neurotoxicity | Altered locomotor activity observed in zebrafish larvae after exposure; minor cardiovascular changes. |

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

N-Phenethyl-p-toluenesulfonamide serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for various transformations, including alkylation and functionalization.

Alkylation Reactions

One notable application is the alkylation of sulfonamides using trichloroacetimidates. For instance, a study demonstrated that p-toluenesulfonamide could be alkylated with phenethyl trichloroacetimidate under specific conditions, yielding moderate to high yields of the desired products. The reaction was optimized using BF3- OEt2 as a catalyst, achieving yields up to 76% under reflux conditions .

| Reaction Conditions | Yield (%) |

|---|---|

| BF3- OEt2 in toluene | 76 |

| Lower temperature (unreacted) | 0 |

Catalytic Transformations

This compound has also been utilized in palladium-catalyzed reactions. For example, it was involved in the synthesis of C60-fused compounds through a heteroannulation process. This method showcased the compound's ability to facilitate complex organic transformations, yielding products with potential biomedical applications .

Medicinal Chemistry Applications

The sulfonamide class of compounds, including this compound, has been historically significant in medicinal chemistry. They are known for their biological activity, particularly as antibacterial agents and in other therapeutic areas.

Pharmacological Properties

Sulfonamides have been widely used as active pharmaceutical ingredients (APIs). They are integral to treatments for various conditions such as epilepsy, hypertension, and glaucoma. This compound's structural features may contribute to similar pharmacological profiles .

Case Studies

Several studies highlight the therapeutic potentials of sulfonamides:

- A recent investigation into the use of N-phenethyl-N-cyano-p-toluenesulfonamide as a cyanation reagent revealed its effectiveness in synthesizing biologically relevant cyanamides under transition metal catalysis .

- Another study explored its role in stereoinversion reactions facilitated by iron-based catalysts, demonstrating its utility in converting unactivated alcohols to sulfonamides efficiently .

Environmental and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its environmental impact and safety profile. Toxicological assessments indicate that compounds within this class may exhibit genotoxicity and other adverse effects if not handled properly . Therefore, ongoing research into their safety is essential for ensuring responsible usage in both industrial and laboratory settings.

Propiedades

IUPAC Name |

4-methyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-13-7-9-15(10-8-13)19(17,18)16-12-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIXJBGIPKKBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280039 | |

| Record name | N-Phenethyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-75-9 | |

| Record name | NSC15155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.